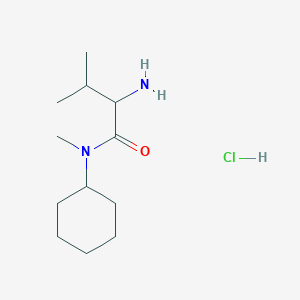

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride

描述

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride (CAS 1236258-13-1) is a synthetic amide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a branched amino-butyl backbone. Its molecular formula is C₁₂H₂₅ClN₂O, with a molecular weight of 248.8 g/mol . The compound is stored under dry conditions at room temperature, indicating moderate stability under standard laboratory conditions . Safety data indicate its use in industrial and scientific research, though exact hazard profiles remain unspecified .

属性

IUPAC Name |

2-amino-N-cyclohexyl-N,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;/h9-11H,4-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZFEYJMEXLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its molecular formula is C12H23ClN2O, with a molecular weight of approximately 250.80 g/mol. This compound is characterized by an amide functional group and a cyclohexyl ring, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to its structural components:

- Cyclohexyl Group : Enhances lipophilicity, facilitating better membrane permeability and interaction with lipid bilayers.

- Amine Group : Capable of forming hydrogen bonds with biological targets, potentially modulating enzyme and receptor activities.

These interactions suggest that the compound could influence various biological processes, including neurotransmission and metabolic pathways.

Pharmacological Potential

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological effects:

- Anticonvulsant Activity : Analogous compounds have demonstrated effectiveness in models for seizure activity, suggesting potential applications in treating epilepsy .

- Neuroprotective Effects : The compound's ability to interact with neuroreceptors may provide protective effects against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide | Anticonvulsant potential | Interaction with neurotransmitter receptors |

| N-Cyclohexyl-3,3-dimethylbutanamide | Moderate neuroactivity | Lipophilic properties enhancing membrane interaction |

| N-Benzyl-2-amino-3-methylbutanamide | High anticonvulsant activity | Hydrocarbon moiety contributing to receptor binding |

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Anticonvulsant Study : A study evaluating the anticonvulsant properties of amino acid derivatives found that modifications in the cyclohexyl group significantly influenced efficacy in seizure models .

- Neuroprotective Research : Investigations into neuroprotective agents have shown that compounds similar to this compound can mitigate oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases .

- Synthesis and Characterization : The synthesis methods for this compound involve reactions that enhance its purity and yield, which are crucial for its application in further biological studies. Techniques such as NMR and IR spectroscopy are employed for structural confirmation.

科学研究应用

Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or functionalities.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for further modifications that are crucial in organic synthesis.

Biology

- Biological Activity Studies : The compound is studied for its interactions with biological systems. Specifically, its cyclohexyl group is investigated for its role in modulating enzyme activities and receptor interactions .

- Anticonvulsant Properties : Structural analogs of this compound have been evaluated for their anticonvulsant activity, contributing to the understanding of structure-activity relationships (SAR) in drug development .

Medicine

- Pharmaceutical Development : It acts as a model compound for developing new pharmaceuticals aimed at treating various neurological disorders. Its structural features are analyzed to optimize drug efficacy and minimize side effects .

- Therapeutic Potential : Research indicates that compounds related to 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride may possess therapeutic properties that warrant further investigation in clinical settings .

Industry

- Material Science : The compound is utilized in the development of new materials and chemical processes, particularly those requiring specific chemical reactivity or stability under various conditions .

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of structurally similar compounds to this compound. The findings indicated that modifications to the cyclohexyl group significantly impacted anticonvulsant efficacy in animal models. This research underscores the importance of structural components in drug design .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for producing high yields of this compound highlighted the role of temperature control and catalyst selection. This optimization is crucial for industrial applications where cost-effectiveness and scalability are essential.

相似化合物的比较

Structural and Molecular Comparison with Analogous Compounds

The target compound belongs to a class of substituted amino-amide hydrochlorides. Key structural variations among analogs include substituents on the amide nitrogen, alkyl chain branching, and stereochemistry. Below is a comparative analysis:

Key Observations :

- Branched chains (e.g., 3,3-dimethyl) reduce conformational flexibility, which may affect pharmacokinetic properties .

- Stereochemistry plays a critical role: enantiomers like (R)-2-Amino-N,3-dimethylbutanamide HCl exhibit distinct biological activities compared to racemic mixtures .

Research Findings and Case Studies

- Modifications like cyclohexyl substitution could be explored to enhance protease inhibition .

- Stereochemical Impact : Studies on (R)- vs. (S)-enantiomers demonstrate that chirality significantly affects receptor binding. For example, (S)-configured amides show higher efficacy in certain enzymatic assays .

- Synthetic Utility: Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide illustrate the broader applicability of amino-amide hydrochlorides in constructing complex heterocycles via C–H activation .

准备方法

Biocatalytic Hydration of Nitrile Precursors

A notable method involves the biocatalytic hydration of 2-amino-2,3-dimethylbutyronitrile to the corresponding amide using nitrile hydratase enzymes derived from microorganisms such as Rhodococcus qingshengii and Nocardia globerula. This enzymatic process occurs under mild conditions (pH 6.0–10.0, temperature 20–40 °C) and converts the nitrile substrate efficiently into 2-amino-N-cyclohexyl-N,3-dimethylbutanamide (amide form).

- Reaction principle : The nitrile hydratase catalyzes the hydration of the nitrile group (-CN) to the amide (-CONH2), preserving stereochemistry and minimizing side reactions.

- Catalyst source : Fermented liquid containing the enzyme or isolated somatic cells.

- Advantages : Mild reaction conditions, environmentally friendly, high specificity.

| Parameter | Condition/Value |

|---|---|

| pH | 6.0 – 10.0 |

| Temperature | 20 – 40 °C |

| Catalyst | Nitrile hydratase from Rhodococcus or Nocardia species |

| Substrate | 2-amino-2,3-dimethylbutyronitrile |

| Product | 2-amino-N-cyclohexyl-N,3-dimethylbutanamide (amide) |

Chemical Synthesis via Amide Formation and Amination

While direct literature on 2-amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride is limited, related amide syntheses provide insight into chemical preparation:

- The amide can be prepared by reacting the corresponding nitrile or ester precursors with amines under controlled heating and solvent conditions.

- Amination steps typically involve reduction of nitro or nitrile groups to amines, followed by formation of the hydrochloride salt by treatment with hydrochloric acid in ethanol or other solvents.

Industrial-Scale Synthesis: Insights from Related Compounds

A Polish patent (PL148486B2) describes an industrially relevant synthesis of a structurally related compound, N-cyclohexyl-N-methyl-2-amino-3,5-dibromobenzylamine hydrochloride, which shares the cyclohexyl amine and amide hydrochloride features. This method highlights:

- Use of bromination with N,N-l,3-dibromo-5,5-dimethylhydantoin and benzoyl peroxide as initiator.

- Condensation with N-methylcyclohexylamine in ethanol with potassium carbonate as base.

- Hydrolysis and hydrochloride salt formation in ethanol with hydrochloric acid.

- The entire sequence is performed without intermediate isolation, simplifying scale-up.

- Achieved overall yield exceeds 70% relative to the starting acetylated amino bromotoluene precursor.

This approach underscores the utility of one-pot or telescoped reactions in preparing cyclohexyl-substituted amino amides and their hydrochloride salts.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- Enzymatic hydration methods reduce environmental impact and improve stereochemical control but require optimization of pH, temperature, and biocatalyst concentration for maximum yield.

- Chemical methods benefit from well-established reagents and conditions but may involve multiple purification steps.

- Industrial processes benefit from telescoping reactions, minimizing solvent use and isolation steps, improving throughput and cost efficiency.

- Hydrochloride salt formation is typically achieved by treating the free amine with HCl in ethanol, yielding crystalline products with defined melting points and purity.

Summary Table of Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrile Hydration | Nitrile hydratase, pH 6–10, buffer system | 20–40 °C | Several hours | High (>80%) | Enzymatic, mild conditions |

| Amination (Reduction) | Fe powder + acid or catalytic hydrogenation | 60–80 °C | 3–6 hours | 90–95% | Converts nitro/nitrile to amine |

| Condensation with Amine | N-methylcyclohexylamine, K2CO3, ethanol | 70–80 °C | 3–5 hours | 85–90% | Forms amide linkage |

| Hydrochloride Salt Formation | HCl in ethanol | Room temp to 50 °C | 1–4 hours | >95% | Crystallization of salt |

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | Cyclohexylamine, butanoyl chloride, Et₃N, THF, 0°C → RT | 75-85% | |

| Salt Formation | HCl (4M in dioxane), RT, 1 hr | ~95% |

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

A multi-technique approach is employed:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, amide carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (calculated: C₁₃H₂₆ClN₂O⁺ = 285.1732).

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>99%) .

Advanced: How can researchers design experiments to evaluate μ-opioid receptor binding affinity?

Answer:

Radioligand Displacement Assays : Use [³H]-DAMGO as a competitive ligand in HEK-293 cells expressing human μ-opioid receptors.

IC₅₀ Determination : Measure displacement curves (10⁻¹²–10⁻⁴ M) to calculate Ki values .

Functional Assays : cAMP inhibition assays to assess G-protein coupling efficacy .

Key Consideration : Account for stereochemistry (cis/trans isomerism) via chiral HPLC separation to isolate enantiomers for individual testing .

Advanced: How should discrepancies in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Answer:

Contradictions often arise from:

- Isomeric Impurities : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) .

- Receptor Heterogeneity : Use standardized cell lines (e.g., CHO-K1/μ-opioid) to minimize variability .

- Buffer Conditions : Control pH (7.4) and ion concentration (Mg²⁺ 5 mM) to stabilize receptor-ligand interactions .

Q. Table 2: Troubleshooting Data Variability

| Factor | Solution | Reference |

|---|---|---|

| Isomerism | Chiral resolution via HPLC | |

| Assay Variability | Inter-laboratory calibration |

Basic: What stability studies are recommended for this compound under storage conditions?

Answer:

- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess degradation products .

- Solution Stability : Evaluate in PBS (pH 7.4) at 4°C for 72 hours .

Degradation Pathways : Hydrolysis of the amide bond under acidic conditions (t₁/₂ ~24 hrs at pH 2) .

Advanced: What computational tools predict the compound’s ADMET properties?

Answer:

- ACD/Labs Percepta : Predict logP (2.1), aqueous solubility (1.2 mg/mL), and CYP450 interactions .

- Molecular Dynamics Simulations : Assess blood-brain barrier permeability (e.g., using PMF profiles) .

- DEREK Nexus : Identify structural alerts for toxicity (e.g., cyclohexylamine-related hepatotoxicity) .

Basic: How is the compound’s solubility optimized for in vitro assays?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions.

- Buffers : PBS (pH 7.4) with 0.1% Tween-80 for aqueous dilution .

- Cyclodextrin Complexation : 2-Hydroxypropyl-β-cyclodextrin (10% w/v) enhances solubility 5-fold .

Advanced: What strategies mitigate off-target effects in vivo?

Answer:

Selective Receptor Profiling : Screen against κ- and δ-opioid receptors to confirm μ-selectivity .

Metabolite Identification : LC-MS/MS to detect N-demethylated or cyclohexyl-hydroxylated metabolites .

Dose Escalation Studies : Monitor respiratory depression in rodent models (ED₅₀ vs. LD₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。